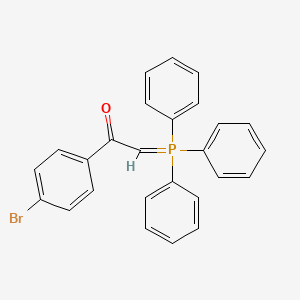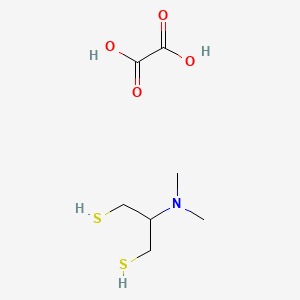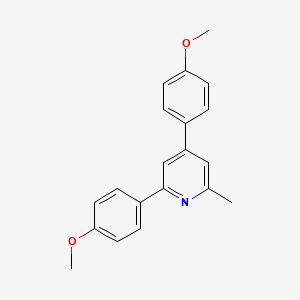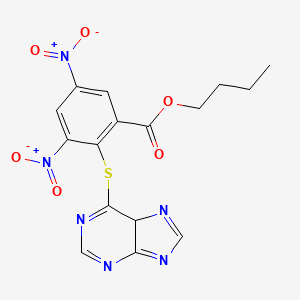
p-Bromobenzoylmethylenetriphenylphosphorane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene is an organophosphorus compound that features a bromine atom attached to a benzene ring, which is further connected to a triphenylphosphoranylideneacetyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene can be synthesized through a multi-step process involving the formation of the triphenylphosphoranylideneacetyl group and its subsequent attachment to the brominated benzene ring. One common method involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include methoxy, cyano, or other substituted benzene derivatives.
Oxidation Products: Oxidized forms of the phosphorus group.
Coupling Products: Biaryl compounds formed through the coupling of the benzene ring with another aromatic ring.
科学的研究の応用
1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene involves its ability to participate in various chemical reactions due to the presence of the reactive bromine atom and the triphenylphosphoranylideneacetyl group. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In coupling reactions, the phosphorus group facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis.
類似化合物との比較
1-Bromo-4-(triphenylphosphoranylidene)benzene: Lacks the acetyl group but shares similar reactivity.
4-Bromo-1-(triphenylphosphoranylidene)butan-2-one: Contains a butanone group instead of the benzene ring.
1-Bromo-4-(diphenylphosphoranylideneacetyl)benzene: Similar structure but with diphenyl instead of triphenyl groups.
Uniqueness: 1-Bromo-4-(triphenylphosphoranylideneacetyl)benzene is unique due to the presence of both the bromine atom and the triphenylphosphoranylideneacetyl group, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1777-57-7 |
|---|---|
分子式 |
C26H20BrOP |
分子量 |
459.3 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H20BrOP/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H |
InChIキー |
AJLIJKVJANLXFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-Nitrophenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B14167932.png)

![(3Ar,3bs,5ar,6s,8br)-6-acetyl-3a,5a-dimethyl-3a,3b,4,5,5a,6,7,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14167949.png)




![7-Benzyl-7h-[1,2,4]triazolo[3,4-i]purine](/img/structure/B14167989.png)

![2-[(1-Hydroxy-2-methylpropan-2-yl)iminomethyl]phenol](/img/structure/B14167996.png)
![3-(Carboxymethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B14167997.png)

![N-[1-(4-Bromo-phenyl)-ethylidene]-N'-(4,6-dimethyl-pyrimidin-2-yl)-hydrazine](/img/structure/B14168013.png)
